9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
Overview
Description
9,10-Anthracenedione derivatives are a class of compounds that have shown significant potential in cancer treatment due to their ability to interact with DNA and inhibit cell growth. These compounds are structurally characterized by an anthracenedione core and can be modified with various substituents to enhance their biological activity and reduce side effects such as cardiotoxicity .
Synthesis Analysis
The synthesis of 9,10-anthracenedione derivatives often involves the condensation of alkylenediamines with quinizarin or related compounds, followed by oxidation to yield bis(aminoalkyl)amino anthracenediones . For instance, 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones with hydrophilic terminal nitrogen atoms have been synthesized and shown to possess high antitumor activity . Additionally, the introduction of chlorine or sulfur into the molecule has been explored, with the synthesis of chloro and sulfanyl derivatives reported, which may have lower cardiotoxicities .
Molecular Structure Analysis
The molecular structure of these anthracenedione derivatives is crucial for their biological activity. Theoretical calculations suggest that the introduction of substituents such as chlorine or phenylsulfanyl groups can lower the LUMO energies of these compounds, which might correlate with reduced cardiotoxicity . The planar backbone of these molecules allows them to intercalate with DNA, while the presence of alkylating moieties in their side chains provides the potential for bifunctional antitumor activity .
Chemical Reactions Analysis
The chemical reactivity of 9,10-anthracenedione derivatives is influenced by their functional groups. For example, compounds with epoxypropylamino side chains have shown potent cytotoxic activity, suggesting that the presence of alkylating functionalities enhances their antitumor properties . The ability to undergo reactions with amines and thiols to introduce various substituents also demonstrates the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,10-anthracenedione derivatives are closely related to their structure and substituents. These properties influence their interaction with biological targets and their overall pharmacological profile. For example, the hydrophilicity conferred by hydroxyethyl groups on the terminal nitrogen atoms has been associated with increased antitumor activity . The electrochemical properties of these compounds have also been studied, with methods developed for their quantitation following liquid chromatography, indicating their amenability to electrochemical detection .
properties
IUPAC Name |
1-amino-2-chloro-4-hydroxyanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVJLWGAQYYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062455 | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
CAS RN |
2478-67-3 | |
Record name | 1-Amino-2-chloro-4-hydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2478-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-chloro-4-hydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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